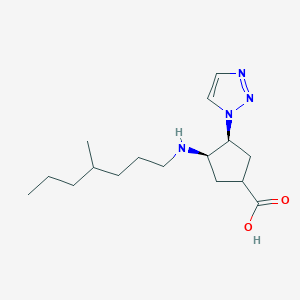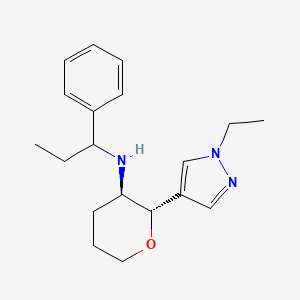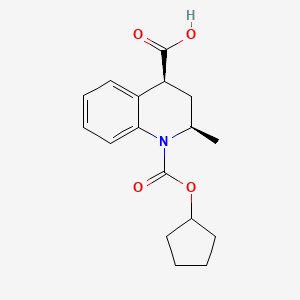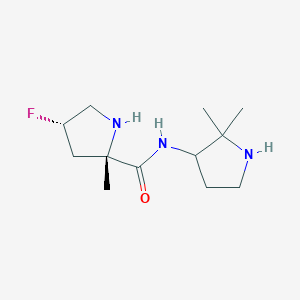
(3R,4S)-3-(4-methylheptylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-(4-methylheptylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid, also known as Azetidine-2-carboxylic acid (Aze) is a cyclic amino acid with a triazole ring attached to the cyclopentane ring. This compound has been synthesized and studied for its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of (3R,4S)-3-(4-methylheptylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid involves the inhibition of the enzyme prolyl-tRNA synthetase (PRS). PRS is responsible for attaching the amino acid proline to its corresponding tRNA, which is necessary for protein synthesis. By inhibiting this enzyme, this compound disrupts the bacterial protein synthesis process, leading to bacterial growth inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have a specific effect on the enzyme PRS, which is essential for protein synthesis. By inhibiting this enzyme, this compound can disrupt bacterial growth. Additionally, this compound has been shown to have low toxicity in mammalian cells, which makes it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (3R,4S)-3-(4-methylheptylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid is its potential as a new class of antibiotics. This compound has been shown to inhibit the activity of the enzyme PRS, which is essential for bacterial growth. Additionally, this compound has low toxicity in mammalian cells, which makes it a promising candidate for further research. However, one of the limitations of this compound is its complex synthesis method, which may limit its widespread use in laboratory experiments.
Direcciones Futuras
There are several future directions for the research of (3R,4S)-3-(4-methylheptylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid. One potential direction is to further study the mechanism of action of this compound and its potential applications as a new class of antibiotics. Additionally, this compound could be further studied for its potential applications in cancer research, as it has been shown to inhibit the activity of the enzyme PRS, which is also involved in cancer cell growth. Finally, the synthesis method of this compound could be optimized to make it more accessible for laboratory experiments.
Métodos De Síntesis
(3R,4S)-3-(4-methylheptylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid can be synthesized through a multi-step process starting with the reaction of 4-methylhept-2-en-4-ol with sodium azide to form 4-methylheptyl azide. This intermediate is then reacted with 2-cyclopentenone to form a cyclized intermediate, which is further reacted with sodium borohydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
(3R,4S)-3-(4-methylheptylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid has been studied for its potential applications in scientific research. One of the major applications of this compound is in the field of drug discovery. It has been shown to inhibit the activity of the enzyme prolyl-tRNA synthetase (PRS), which is essential for protein synthesis. This inhibition can lead to the disruption of bacterial growth and has potential as a new class of antibiotics.
Propiedades
IUPAC Name |
(3R,4S)-3-(4-methylheptylamino)-4-(triazol-1-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-3-5-12(2)6-4-7-17-14-10-13(16(21)22)11-15(14)20-9-8-18-19-20/h8-9,12-15,17H,3-7,10-11H2,1-2H3,(H,21,22)/t12?,13?,14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOPMHDTSRMFCG-CVSAEHQPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCNC1CC(CC1N2C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)CCCN[C@@H]1CC(C[C@@H]1N2C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B7345477.png)
![1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea](/img/structure/B7345484.png)
![(1R)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropan-1-amine](/img/structure/B7345487.png)

![(2R,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylimidazol-2-yl)oxan-3-amine](/img/structure/B7345494.png)
![(2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine](/img/structure/B7345502.png)


![[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345521.png)
![2-(azepan-4-yl)-1-[(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]ethanone](/img/structure/B7345525.png)

![1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide](/img/structure/B7345539.png)
![tert-butyl (2S)-4-[1-(2-methoxyethyl)tetrazol-5-yl]-2-methylpiperazine-1-carboxylate](/img/structure/B7345557.png)
![2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid](/img/structure/B7345572.png)